Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-9(5-6)7(12-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
DCGKURSSYRKYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spirocyclic structure also contributes to its unique reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications |
|---|---|---|---|---|
| This compound (Target Compound) | 73039-98-2 | C₉H₁₄O₃ | 170.21 | 5-methyl, 2-methyl ester |
| Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | 1558973-38-8 | C₁₀H₁₆O₃ | 184.23 | 2,4-dimethyl, 2-methyl ester |
| Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | 73039-97-1 | C₁₀H₁₆O₃ | 184.23 | 4-methyl, 2-ethyl ester (vs. methyl) |
| Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | N/A | C₁₁H₁₈O₃ | 198.26 | 4-ethyl, 2-methyl ester |
| Methyl 1-oxaspiro[2.3]hexane-5-carboxylate | 175881-34-2 | C₇H₁₀O₃ | 142.15 | Smaller spiro system (2.3 vs. 2.4), no methyl |
Key Observations:
Substituent Effects :
- The Ethyl 4-methyl analog (CAS: 73039-97-1) replaces the methyl ester with an ethyl group, increasing molecular weight by ~14 g/mol .
- The 2,4-dimethyl derivative (CAS: 1558973-38-8) introduces steric hindrance at the 4-position, which may affect reactivity or solubility .
- The 4-ethyl-2-methyl analog (C₁₁H₁₈O₃) shows the highest molecular weight (198.26 g/mol) due to the ethyl group .
Biological Activity
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound belonging to the class of spirocyclic compounds, characterized by its unique molecular structure which includes a spiro ring system. This structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 184.24 g/mol. The spirocyclic nature of the compound contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been evaluated using the agar well diffusion method against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).
| Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| Methyl 5-methyl-1-oxaspiro | 800 | 600 |
The reduction in cytokine levels indicates that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Activity
Preliminary research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HT29 (Colon Cancer) | 25 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure enhances its binding affinity to enzymes and receptors involved in various metabolic pathways, influencing cellular processes such as inflammation and cell proliferation.
Case Studies
A recent case study explored the efficacy of this compound in an animal model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves cyclization reactions or ring-closing strategies. For example, analogous spirocyclic compounds (e.g., methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate) are synthesized via [2+2] cycloadditions or intramolecular nucleophilic substitutions under mild acidic conditions. Optimization includes controlling reaction temperature (e.g., 0–25°C) and using catalysts like BF₃·OEt₂ to stabilize intermediates . Characterization via and NMR is critical to confirm spirocyclic geometry, with specific attention to coupling constants (e.g., δ 3.53–4.21 ppm for oxygen-containing rings) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, face shields) to avoid skin/eye contact. Avoid dust generation; work in a fume hood with local exhaust ventilation .
- Storage : Store in airtight containers at 2–8°C in a dry environment. Stability data indicate no decomposition under inert atmospheres for ≥6 months .
- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for structural elucidation of this spirocyclic compound?
- Methodological Answer :
- NMR : NMR identifies proton environments (e.g., sp³-hybridized carbons at δ 1.2–2.3 ppm, oxygenated carbons at δ 60–80 ppm). NMR confirms ester carbonyl signals (δ ~170 ppm) and spiro junction carbons .
- X-ray Crystallography : Resolves absolute configuration and ring strain. For example, analogous bicyclo[2.2.1]heptane derivatives show bond angles of 95–105° at the spiro center .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model electrophilic/nucleophilic sites. Fukui indices (e.g., > 0.1) highlight susceptibility at the ester carbonyl or spiro oxygen .
- Transition State Analysis : IRC (intrinsic reaction coordinate) calculations map ring-opening pathways under acidic conditions, with activation energies ~25–30 kcal/mol .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar spirocyclic compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess target specificity. For example, bicyclo[2.2.1]heptane derivatives show 10-fold differences in cytotoxicity due to stereoelectronic effects .
- SAR Studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate steric vs. electronic contributions. Dose-response curves (0.1–100 µM) quantify potency shifts .
Q. How does the spirocyclic scaffold influence metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Spirocycles often exhibit prolonged half-lives (t₁/₂ > 4 h) due to reduced cytochrome P450 access .
- Isotope Labeling : Use - or -labeled analogs to track metabolites. Dominant pathways include ester hydrolysis (major) and oxidative ring opening (minor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
